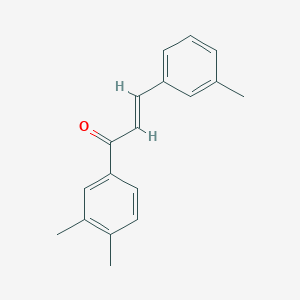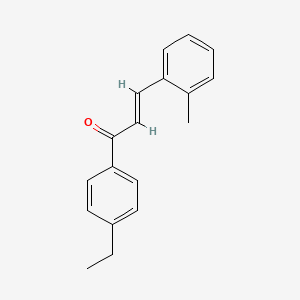
(2E)-1-(3,4-Dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(3,4-Dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one, also known as “DMPP”, is a synthetic compound that has been studied for its potential biological and medical applications. DMPP is a cyclic molecule with a molecular weight of 216.32 g/mol and a melting point of 107-108°C. It is a colorless, viscous liquid with a low vapor pressure and a boiling point of 261-262°C. It is insoluble in water, but soluble in organic solvents such as acetone, ethanol, and methanol.
作用机制
The mechanism of action of DMPP is not well understood. However, it is believed to act as an inhibitor of enzymes and other proteins involved in various biological processes. It is thought to interact with the active sites of enzymes, preventing them from binding to their substrates and thus inhibiting their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPP are not well understood. However, it has been shown to inhibit the activity of several enzymes involved in various metabolic pathways, including those involved in the synthesis of fatty acids, cholesterol, and other compounds. It has also been shown to inhibit the activity of certain proteins involved in cell signaling pathways.
实验室实验的优点和局限性
DMPP has several advantages for laboratory experiments. It is relatively stable and has a low vapor pressure, making it ideal for experiments that require a low temperature. It is also soluble in organic solvents, making it easier to handle and store. However, it has several limitations as well. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, it is a mixture of E/Z isomers, which can be difficult to separate.
未来方向
There are several potential future directions for research on DMPP. These include further investigation into its mechanism of action, the development of new synthesis methods, and the exploration of new applications in scientific research. Additionally, further research into its biochemical and physiological effects could lead to the development of new therapeutic agents. Finally, further studies into its solubility in different solvents could lead to the development of new formulations for laboratory experiments.
合成方法
DMPP can be synthesized using several different methods. The most commonly used method is the Wittig reaction, which involves reacting a phosphorus ylide with an aldehyde or ketone to form an alkene. In this method, DMPP is synthesized by reacting 3-methylphenylacetaldehyde and dimethylphenylphosphonium chloride in the presence of a base such as sodium hydroxide. The reaction produces a mixture of E/Z isomers, which can be separated by column chromatography.
科学研究应用
DMPP has been studied for its potential applications in scientific research. It has been used in a variety of laboratory experiments, including the study of enzyme kinetics, the synthesis of pharmaceuticals, and the study of molecular interactions. It has also been used in the study of the structure and function of proteins and the study of molecular recognition.
属性
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-13-5-4-6-16(11-13)8-10-18(19)17-9-7-14(2)15(3)12-17/h4-12H,1-3H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZSMHXOHLJPQJ-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid](/img/structure/B6356407.png)











![(2E)-3-[4-(Propan-2-yl)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B6356466.png)
